![molecular formula C11H8F3NO B2794558 3-methyl-2-(trifluoromethyl)-1H-quinolin-4-one CAS No. 1344290-15-8](/img/structure/B2794558.png)
3-methyl-2-(trifluoromethyl)-1H-quinolin-4-one
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Description
“3-methyl-2-(trifluoromethyl)-1H-quinolin-4-one” is a complex organic compound that contains a quinoline backbone with a trifluoromethyl group (-CF3) and a methyl group (-CH3) attached to it . Quinolines are aromatic compounds that are often used in the synthesis of pharmaceuticals and other organic compounds .
Synthesis Analysis
While the specific synthesis pathway for “3-methyl-2-(trifluoromethyl)-1H-quinolin-4-one” is not available, the trifluoromethyl group is often introduced into organic compounds through various methods . One common method involves the treatment of carboxylic acids with sulfur tetrafluoride .
Molecular Structure Analysis
The molecular structure of “3-methyl-2-(trifluoromethyl)-1H-quinolin-4-one” would be characterized by the presence of a quinoline backbone, a trifluoromethyl group, and a methyl group . The trifluoromethyl group is a functional group that has the formula -CF3 .
Chemical Reactions Analysis
The trifluoromethyl group in “3-methyl-2-(trifluoromethyl)-1H-quinolin-4-one” can participate in various chemical reactions . Amines, like the one present in this compound, are chemical bases and can neutralize acids to form salts plus water .
Physical And Chemical Properties Analysis
The physical and chemical properties of “3-methyl-2-(trifluoromethyl)-1H-quinolin-4-one” would depend on the specific arrangement of its atoms and the presence of the trifluoromethyl and methyl groups .
Mechanism of Action
Future Directions
properties
IUPAC Name |
3-methyl-2-(trifluoromethyl)-1H-quinolin-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8F3NO/c1-6-9(16)7-4-2-3-5-8(7)15-10(6)11(12,13)14/h2-5H,1H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XYUOILISZMHHHL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(NC2=CC=CC=C2C1=O)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8F3NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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